(S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid
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Overview
Description
(S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a methylthio group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl hydroperoxide in the presence of a suitable catalyst.
Addition of the Methylthio Group: The methylthio group can be added through a substitution reaction using methylthiol as the reagent.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylthiol, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Similar in structure due to the presence of the tert-butoxycarbonyl group.
tert-Butyl Esters: Share the tert-butoxycarbonyl group but differ in other functional groups.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is unique due to the combination of its chiral pyrrolidine ring, tert-butoxycarbonyl group, methylthio group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H19NO4S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 |
InChI Key |
BCFQLFKNCFYLJU-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)O)SC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC |
Origin of Product |
United States |
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